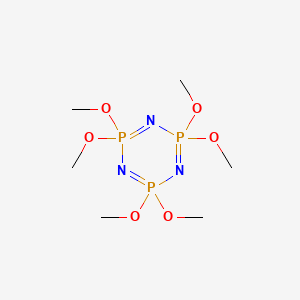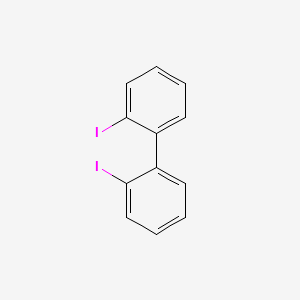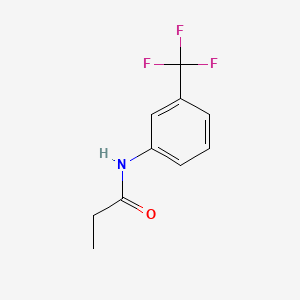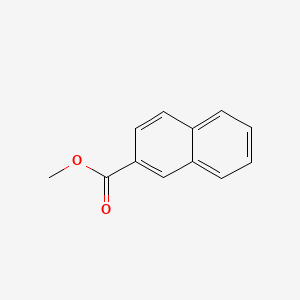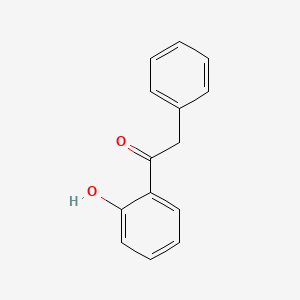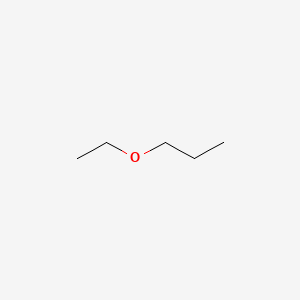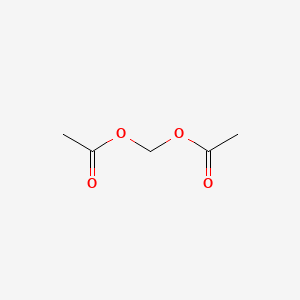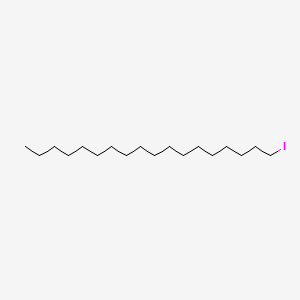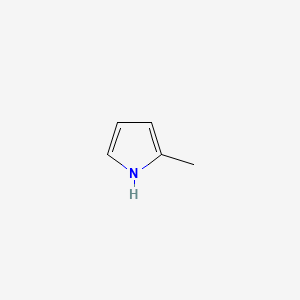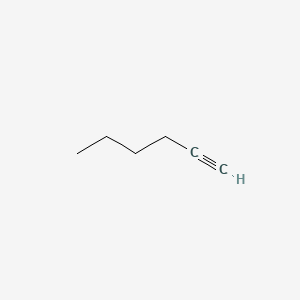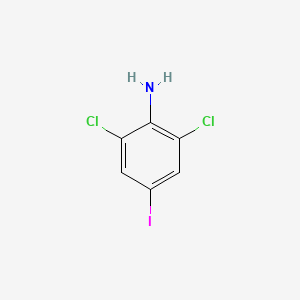![molecular formula C16H13NO3 B1330452 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 64985-42-8](/img/structure/B1330452.png)
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of 2-hydroxy-1H-isoindole-1,3-diones, which have been studied for their potential as antitumor agents. These compounds have shown cytostatic activity against L1210 cell growth, with inhibitory effects correlated with electronic and lipophilic parameters .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-hydroxynaphthalene-1,4-dione and aromatic aldehydes in the presence of a catalytic amount of LiCl in aqueous media . Additionally, derivatives of isoindole-1,3-dione can be synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through epoxidation and subsequent reactions with nucleophiles .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by X-ray single-crystal diffraction, revealing a non-planar structure with a significant dihedral angle between the isoindoline and phenyl rings . The structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione has been confirmed using 1D and 2D NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of isoindole-1,3-dione derivatives can lead to various products depending on the reaction conditions. For instance, the reaction with m-CPBA can yield epoxide derivatives, while cis-hydroxylation followed by acetylation can produce triacetate derivatives . Additionally, the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with dichloroketene under microwave irradiation can lead to tricyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives can be influenced by their substituents. For example, the presence of electron-donating groups can enhance inhibitory activity against cell growth, while electron-withdrawing groups can decrease activity . The fluorescence properties of these compounds can also be affected by the presence of metal ions, as seen in the case of 4-(hydroxyphenylthio)naphthalene-1,2-diones, which show changes in fluorescence intensity upon the addition of aluminum ions .
Scientific Research Applications
Chemistry and Pharmacology of Phenolic Compounds
Review of 7-Methyljuglone : A study discusses the chemistry and pharmacology of 7-Methyljugulone (7-MJ), a naphthoquinone, a class of phenolic compounds, which was reported to exhibit various pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The study also describes the hemi-synthesis of the compound (Mbaveng & Kuete, 2014).
Ethyl Ferulate, a Phenylpropanoid : Ethyl ferulate, another phenylpropanoid, has been identified for its antioxidant, neuroprotective, and anti-inflammatory properties. The study highlights its potential applications in the nutraceutical and pharmaceutical industries and discusses patents and scientific articles involving the substance, emphasizing its pharmacological activities (Cunha et al., 2019).
Biomarkers for Prenatal Alcohol Exposure : This review focuses on clinically relevant biomarkers for detecting prenatal alcohol exposure, including direct biomarkers like fatty acid ethyl esters and ethyl glucuronide. The study compares the advantages and disadvantages of each biomarker, providing a clinical context for their use (Bager et al., 2017).
properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDJOXZSROPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341994 |
Source


|
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
64985-42-8 |
Source


|
| Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

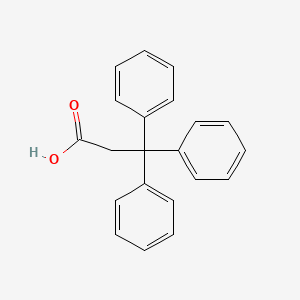
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)
